8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
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Overview
Description
8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a heterocyclic compound with a complex structureThe compound’s molecular formula is C8H6N2O4, and it has a molecular weight of 194.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalhydrazide, followed by further reactions to introduce the amino and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the amino position .
Scientific Research Applications
8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Phthalhydrazide: A precursor in the synthesis of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.
Phthalazine-1,4-dione: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7N3O4 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
8-amino-1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-5-2-3(9(15)16)1-4-6(5)8(14)12-11-7(4)13/h1-2H,10H2,(H,11,13)(H,12,14)(H,15,16) |
InChI Key |
HDGQFQFBQZMJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NNC2=O)N)C(=O)O |
Origin of Product |
United States |
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